molecular formula C23H26N5O4P B13409852 Dibenzyloxy Tenofovir

Dibenzyloxy Tenofovir

Cat. No.: B13409852
M. Wt: 467.5 g/mol
InChI Key: KVVVIYQPQFZDJU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyloxy Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate, and its derivatives have been developed to improve pharmacokinetic properties and reduce side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyloxy Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes alkylation, esterification, and phosphorylation reactions. Key intermediates such as ®-propylene carbonate and tosylated diethyl (hydroxymethyl)phosphonate are used in the synthesis .

Industrial Production Methods: Industrial production of Tenofovir and its derivatives, including this compound, often employs flow chemistry techniques to enhance yield and reduce solvent usage. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: Dibenzyloxy Tenofovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the active diphosphate form of this compound, which is pharmacologically active against HIV and hepatitis B .

Scientific Research Applications

Dibenzyloxy Tenofovir has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dibenzyloxy Tenofovir stands out due to its improved pharmacokinetic properties, reduced side effects, and enhanced stability in plasma. These attributes make it a promising candidate for long-term antiretroviral therapy .

Properties

Molecular Formula

C23H26N5O4P

Molecular Weight

467.5 g/mol

IUPAC Name

9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-amine

InChI

InChI=1S/C23H26N5O4P/c1-18(12-28-16-27-21-22(24)25-15-26-23(21)28)30-17-33(29,31-13-19-8-4-2-5-9-19)32-14-20-10-6-3-7-11-20/h2-11,15-16,18H,12-14,17H2,1H3,(H2,24,25,26)/t18-/m1/s1

InChI Key

KVVVIYQPQFZDJU-GOSISDBHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.